molecular formula C15H13N5S B14370624 4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline CAS No. 91575-98-3

4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline

Cat. No.: B14370624
CAS No.: 91575-98-3
M. Wt: 295.4 g/mol
InChI Key: ICPBPEUXZJZWIR-UHFFFAOYSA-N
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Description

4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline is a compound that belongs to the class of azo dyes, which are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline typically involves the diazotization of an aromatic amine followed by coupling with a thiadiazole derivative. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with nitrous acid to form the diazonium salt, which is then coupled with N-phenylaniline under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes involved in cellular metabolism, leading to cytotoxic effects. The molecular targets include DNA, RNA, and various enzymes .

Comparison with Similar Compounds

Similar Compounds

  • **4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline
  • 4-(4-Fluorophenylazo)-3-methyl-4H-isoxazol-5-one
  • 4-(3-Acetylphenylazo)-3-methyl-4H-isoxazol-5-one
  • N-(4-Acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a thiadiazole and a diazenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

91575-98-3

Molecular Formula

C15H13N5S

Molecular Weight

295.4 g/mol

IUPAC Name

4-[(5-methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline

InChI

InChI=1S/C15H13N5S/c1-11-17-19-15(21-11)20-18-14-9-7-13(8-10-14)16-12-5-3-2-4-6-12/h2-10,16H,1H3

InChI Key

ICPBPEUXZJZWIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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